Maprotiline-D3
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Overview
Description
Maprotiline-D3 is a stable-labeled internal standard suitable for use in urine drug testing, clinical toxicology, or forensic analysis by LC-MS/MS . It is a tetracyclic antidepressant marketed under the trade name Ludiomil for the treatment of depression . It inhibits neuronal norepinephrine reuptake, possesses some anticholinergic activity, and does not affect monoamine oxidase activity .
Synthesis Analysis
While specific synthesis information for this compound was not found, a study on the synthesis of chlorinated ethanoanthracene derivatives as potential antidepressant agents compared their anticipated anti-depression activity to maprotiline .Molecular Structure Analysis
This compound has an empirical formula of C20D3H20N · HCl and a molecular weight of 316.88 . The ChemSpider database provides a detailed molecular structure .Physical and Chemical Properties Analysis
This compound is a certified reference material with a concentration of 100 μg/mL in methanol (as free base). It is stored at a temperature of -20°C . The molecular formula is C20H23N, with an average mass of 277.403 Da and a monoisotopic mass of 277.183044 Da .Scientific Research Applications
Pharmacokinetic Studies : Maprotiline-D3 was used as an internal standard in a GLC-mass spectrometric assay for determining maprotiline and its major metabolite, desmethylmaprotiline, in plasma. This method aided in studying the pharmacokinetics of maprotiline in rabbits and analyzing it in patients maintained on therapeutic doses of maprotiline (Jindal, Lutz, & Vestergaard, 1980).
Antidepressant Comparisons : Research comparing the effectiveness and tolerance of a hypericum extract to maprotiline in patients with depression revealed no significant difference in treatment outcomes between the two groups. This study helps in understanding the comparative efficacy of different antidepressants (Harrer, Hübner, & Podzuweit, 1994).
Anti-Inflammatory Properties : A study on the anti-inflammatory effects of maprotiline demonstrated its inhibitory impact on COX2 and iNOS gene expression in lipopolysaccharide-stimulated U937 macrophages and carrageenan-induced paw edema in rats. This highlights maprotiline's potential beyond psychiatric applications (Rafiee, Hajhashemi, & Javanmard, 2019).
Molecular and Structural Analysis : The structural and vibrational aspects of maprotiline were examined through DFT calculations and spectroscopic analysis. Such studies are crucial for understanding the molecular properties of pharmaceutical compounds (Yavuz, Bayari, & Kazanci, 2009).
Cardiovascular Research : The atypical antidepressant maprotiline has been studied for its effects on cardiac hERG potassium channels. Understanding these interactions is essential for assessing the cardiovascular safety of such drugs (Kiesecker et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMDECMDJKHMQ-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016411 |
Source
|
Record name | Maprotiline-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-39-4 |
Source
|
Record name | Maprotiline-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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